3-[5-(benzylcarbamoyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]propyl acetate
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Overview
Description
3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)propyl acetate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)propyl acetate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with potentially unique properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)propyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and proteins.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)propyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
When compared to other pyrimidine derivatives, 3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)propyl acetate stands out due to its unique structure and diverse range of applications. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Used in the treatment of various diseases.
Triazolo[1,5-c]pyrimidine derivatives: Investigated for their potential as enzyme inhibitors
Properties
IUPAC Name |
3-[5-(benzylcarbamoyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]propyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-16(30)33-13-7-12-29-21(25)18(23(31)26-15-17-8-3-2-4-9-17)14-19-22(29)27-20-10-5-6-11-28(20)24(19)32/h2-6,8-11,14,25H,7,12-13,15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBFDMWGHXUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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